2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone hydrochloride
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Description
2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone hydrochloride is a useful research compound. Its molecular formula is C22H27NO2.ClH and its molecular weight is 373.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g dissolves in 40 ml water, 12 ml alc; very sol in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757421. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
TWO NATURAL ALKALOIDS, NICOTINE & LOBELINE, OWE MUCH OF THEIR PHARMACOLOGICAL ACTIVITY TO THEIR ACTIONS AT AUTONOMIC GANGLIA. ... LOBELINE HAS MANY OF THE SAME ACTIONS IN THE BODY AS NICOTINE BUT IS LESS POTENT. /LOBELINE/
... Lobeline ... resembles nicotine and coniine in its action, causing first stimulation then paralysis of autonomic ganglia. /Lobeline/
Properties
CAS No. |
63990-84-1 |
---|---|
Molecular Formula |
C22H27NO2.ClH C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19-,20+,21-;/m1./s1 |
InChI Key |
MKMYPTLXLWOUSO-SXWPHCFWSA-N |
SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O.Cl |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl |
Color/Form |
ROSETTES OF SLENDER NEEDLES FROM ALC |
melting_point |
178-180 °C |
Key on ui other cas no. |
90-69-7 134-63-4 63990-84-1 |
Pictograms |
Acute Toxic |
solubility |
1 G DISSOLVES IN 40 ML WATER, 12 ML ALC; VERY SOL IN CHLOROFORM |
Origin of Product |
United States |
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